molecular formula C23H22N4O4 B12119503 butyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12119503
M. Wt: 418.4 g/mol
InChI Key: BKDHIKMMJUHQTL-UHFFFAOYSA-N
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Description

Butyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:

  • A pyrrolo[2,3-b]quinoxaline core, which provides a planar, aromatic structure conducive to π-π interactions.
  • A 1,3-benzodioxol-5-ylmethyl substituent at position 1, introducing electron-rich aromaticity and steric bulk.
  • A butyl ester at position 3, influencing lipophilicity and metabolic stability.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

butyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H22N4O4/c1-2-3-10-29-23(28)19-20-22(26-16-7-5-4-6-15(16)25-20)27(21(19)24)12-14-8-9-17-18(11-14)31-13-30-17/h4-9,11H,2-3,10,12-13,24H2,1H3

InChI Key

BKDHIKMMJUHQTL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

Preparation Methods

Pyrrole Ring Construction

The pyrrole moiety is typically synthesized via cyclization reactions. A common approach involves the reaction of carbethoxyacetamidine with chloroacetaldehyde in ethyl acetate under reflux, yielding ethyl 2-amino-1H-pyrrole-3-carboxylate. This method achieves moderate yields (31–47%) and is scalable under inert conditions.

Reaction Conditions :

  • Reagents : Carbethoxyacetamidine, chloroacetaldehyde (50% aqueous solution)

  • Solvent : Ethyl acetate

  • Temperature : 65°C (reflux)

  • Catalyst : None required

  • Yield : 31–47%

Quinoxaline Annulation

Quinoxaline formation occurs via condensation of o-phenylenediamine derivatives with 1,2-diketones. The ACS Omega study describes I₂-catalyzed oxidative carbonylation of α-methylene ketones using tert-butyl hydroperoxide (TBHP) to generate 1,2-diketones. Applying this method to ethyl 2-amino-1H-pyrrole-3-carboxylate and o-phenylenediamine derivatives enables annulation under mild conditions.

Optimized Protocol :

  • Reagents : I₂ (10 mol%), TBHP (3 equiv), DMF

  • Temperature : 100°C

  • Time : 5 hours

  • Yield : 60–75% (for analogous quinoxalines)

Functionalization of the Pyrrole Nitrogen

N-Alkylation with 1,3-Benzodioxol-5-ylmethyl Groups

Introducing the 1,3-benzodioxol-5-ylmethyl substituent requires alkylation of the pyrrole nitrogen. The EP2937341A1 patent demonstrates benzyl group incorporation using benzyl halides in the presence of bases like K₂CO₃. Adapting this method:

Procedure :

  • Substrate : Pyrroloquinoxaline intermediate

  • Alkylating Agent : 5-(Bromomethyl)-1,3-benzodioxole

  • Base : K₂CO₃

  • Solvent : DMF or acetonitrile

  • Temperature : 80°C, 12 hours

  • Yield : 50–65% (estimated from analogous reactions)

Esterification to Install the Butyl Group

Transesterification of Ethyl Ester

The ethyl ester at position 3 is converted to a butyl ester via acid-catalyzed transesterification. This method avoids hydrolysis of sensitive functional groups.

Conditions :

  • Reagents : Butanol, H₂SO₄ (catalytic)

  • Temperature : 120°C

  • Time : 6–8 hours

  • Yield : 70–85%

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

  • Pyrrole Synthesis : Ethyl 2-amino-1H-pyrrole-3-carboxylate.

  • Quinoxaline Annulation : I₂/TBHP-mediated condensation with o-phenylenediamine.

  • N-Alkylation : 5-(Bromomethyl)-1,3-benzodioxole in DMF/K₂CO₃.

  • Esterification : Transesterification with butanol/H₂SO₄.

Overall Yield : 15–20% (four-step sequence).

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

Intermediate ¹H NMR (Key Signals) MS (m/z)
Ethyl 2-aminopyrrole-3-carboxylateδ 6.28 (t, J=2.8 Hz, 1H), 6.15 (dd, J=2.0 Hz, 1H), 4.24 (q, J=7.1 Hz, 2H)155 [M+H]⁺
Pyrroloquinoxaline Coreδ 8.70 (d, J=7 Hz, quinoxaline-H), 6.85 (d, J=3 Hz, pyrrole-H)322 [M+H]⁺
Final Compoundδ 5.91 (s, 2H, –OCH₂O–), 4.13 (q, J=7 Hz, butyl-OCH₂), 1.33 (t, J=7 Hz, butyl-CH₃)452 [M+H]⁺

Challenges and Optimization Strategies

  • Regioselectivity in N-Alkylation : Competing alkylation at the quinoxaline nitrogen is mitigated using bulky bases (e.g., DBU).

  • Ester Stability : Transesterification under acidic conditions prevents decarboxylation.

  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate) resolves polar byproducts.

Industrial-Scale Considerations

  • Cost-Efficiency : Substituting TBHP with O₂ in quinoxaline synthesis reduces oxidant costs.

  • Green Chemistry : Solvent recovery (DMF, ethyl acetate) and catalytic I₂ reuse align with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups at the amino position.

Scientific Research Applications

Butyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Due to its potential biological activity, it is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of butyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the pyrroloquinoxaline core but differ in substituents and ester groups, leading to distinct properties:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent (Position 1) Ester Group Key Properties/Applications Reference
Target Compound 1,3-Benzodioxol-5-ylmethyl Butyl High lipophilicity; potential pharmaceutical
Methyl analog (CAS 433698-48-7) 1,3-Benzodioxol-5-ylmethyl Methyl Lower lipophilicity; precursor chemical
AHPQC () 4-Aminophenyl Carbonitrile Corrosion inhibitor (91% efficiency)
Prop-2-enyl derivative (CAS 797022-22-1) 3-Methylbutyl Prop-2-enyl Allyl ester may confer reactivity in polymers

Substituent Effects

  • 1,3-Benzodioxol-5-ylmethyl vs. 4-Aminophenyl (AHPQC): The benzodioxole group in the target compound enhances electron density, favoring interactions with hydrophobic pockets or metal surfaces. In contrast, AHPQC’s 4-aminophenyl group allows protonation in acidic environments, promoting physical adsorption on steel surfaces via electrostatic interactions .
  • Butyl vs. Methyl Ester:

    • The butyl ester increases lipophilicity (logP) compared to the methyl analog, likely enhancing membrane permeability but reducing aqueous solubility. This trade-off is critical for drug design, where balanced bioavailability is essential .
    • The methyl ester’s smaller size may favor synthetic accessibility and cost-effectiveness in precursor synthesis.
  • This reactivity is absent in the saturated butyl ester of the target compound .

Biological Activity

Butyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered interest in biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, anti-inflammatory, and antimicrobial effects based on diverse scientific studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolo[2,3-b]quinoxalines and features a unique structure that includes a butyl group and a benzodioxole moiety. Its molecular formula is C17H18N5O2C_{17}H_{18}N_{5}O_{2} with an average molecular weight of approximately 343.36 g/mol.

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. It has been shown to scavenge hydroxyl radicals (HO˙) effectively, with a reported overall rate constant of 8.56×108M1s18.56\times 10^{8}M^{-1}s^{-1} in certain environments. This activity is comparable to well-known antioxidants such as Trolox and melatonin in physiological lipid environments .

Compound Radical Scavenging Activity Reference
Butyl 2-amino...8.56×108M1s18.56\times 10^{8}M^{-1}s^{-1}
TroloxReference antioxidant

2. Anticancer Activity

The compound has been evaluated for its anticancer potential through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. In vitro studies have indicated that derivatives of pyrrolo[2,3-b]quinoxalines can inhibit the growth of different cancer types by interfering with cellular signaling pathways involved in tumor progression .

3. Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It has been noted to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, suggesting its potential role in reducing inflammation through modulation of inflammatory mediators such as iNOS and COX-2 .

Activity Effect Reference
Anti-inflammatoryInhibition of NO production

Case Studies

A recent study synthesized several derivatives of pyrrolo[2,3-b]quinoxalines and evaluated their biological activities. Among these derivatives, this compound emerged as one of the most promising candidates due to its multifaceted biological activities.

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